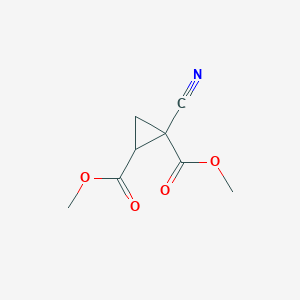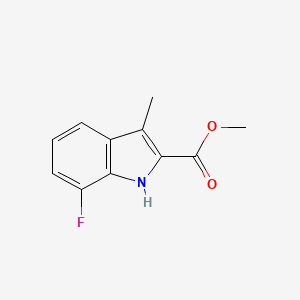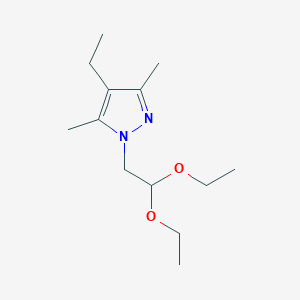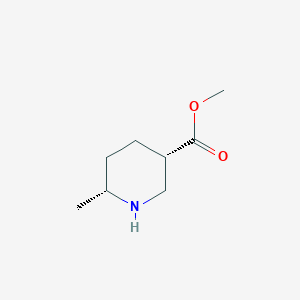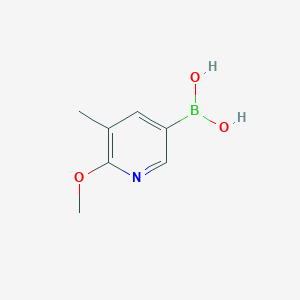![molecular formula C15H20O3 B1454416 1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1226274-42-5](/img/structure/B1454416.png)
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid
Overview
Description
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid is a chemical compound with the CAS Number: 1226274-42-5 . It has a molecular weight of 248.32 . This compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-[(3-Methoxyphenyl)methyl]cyclohexane-1-carboxylic acid has been explored in various chemical synthesis processes and structural analyses. Bellucci et al. (1972) investigated the bromination of related cyclohexene carboxylic acids, revealing insights into the stereochemical outcomes of such reactions (Bellucci, Marioni, & Marsili, 1972). Additionally, Bourke and Collins (1996) described the synthesis of 1-(Trimethoxymethyl) cyclohexene, showcasing the potential versatility of cyclohexene derivatives in synthetic chemistry (Bourke & Collins, 1996).
Crystallographic Studies
Mantelingu et al. (2007) conducted a detailed crystallographic study of a closely related compound, 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, providing valuable data on molecular structure and intermolecular interactions (Mantelingu et al., 2007).
Application in Steroid Analogs
Research by Akhrem et al. (1967) and Nazarov et al. (1956) highlighted the use of cyclohexene derivatives in the synthesis of steroid analogs, demonstrating the compound's utility in creating complex molecular architectures (Akhrem, Titov, & Levina, 1967); (Nazarov & Zavyalov, 1956).
Organometallic Chemistry and Catalysis
Stößel et al. (1996) explored the use of Mo(CO)3 as an organometallic protection group in the synthesis of functionalized tripodal phosphine ligands, showcasing the role of cyclohexene derivatives in advanced organometallic chemistry (Stößel et al., 1996).
Photochemistry and Reaction Dynamics
Research into the photochemistry of cyclohexene derivatives has been conducted by Leong et al. (1973), providing insights into the behavior of these compounds under specific light-induced conditions (Leong et al., 1973).
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-18-13-7-5-6-12(10-13)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYMMNBGYFQVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)
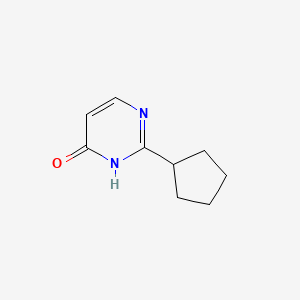
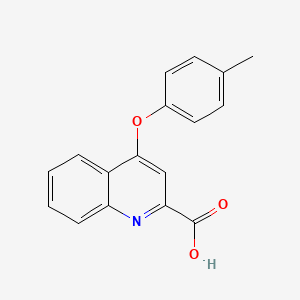
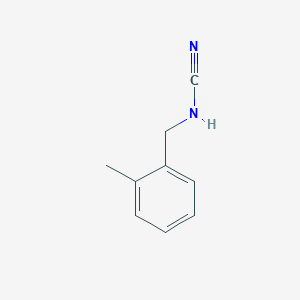
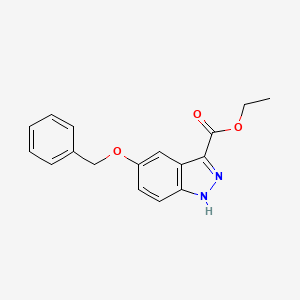

![Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B1454347.png)
![4-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454349.png)
![8-methyl-2,3,3a,4,5,6,6a,11a-octahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1454350.png)
